

Physical Properties of Octaethylene Glycol and its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octaethylene glycol

Cat. No.: B078325

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Octaethylene glycol and its derivatives are a class of polyethylene glycol (PEG) compounds that have garnered significant interest in various scientific and industrial applications, including as lubricants, plasticizers, and crucially, in the pharmaceutical field as drug delivery vehicles and linkers for novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).^[1]^[2]^[3] Their physical properties, such as solubility, viscosity, and thermal characteristics, are critical determinants of their function and performance in these applications.

Quantitative Data Summary

The following tables summarize the key physical properties of **octaethylene glycol** and several of its common derivatives.

Table 1: Physical Properties of **Octaethylene Glycol**

Property	Value	References
Molecular Formula	C ₁₆ H ₃₄ O ₉	[1]
Molecular Weight	370.44 g/mol	[1]
Appearance	White or colorless to light yellow powder to lump to clear liquid	
Melting Point	20 - 25 °C	
Boiling Point	175 °C at 0.01 Torr	
Density	1.13 g/cm ³	
Refractive Index (n _{20D})	1.4640 - 1.4680	
Solubility	Soluble in water and many organic solvents. Miscible with water in any ratio.	

Table 2: Physical Properties of Selected **Octaethylene Glycol** Derivatives

Derivative	Molecular Formula	Molecular Weight (g/mol)	Physical State	References
Octaethylene Glycol Monomethyl Ether	C ₁₇ H ₃₆ O ₉	384.46	-	
Octaethylene Glycol Monododecyl Ether	C ₂₈ H ₅₈ O ₉	538.75	-	
Octaethylene Glycol Monotetradecyl Ether	C ₃₀ H ₆₂ O ₉	566.8	-	
Octaethylene Glycol, monoallyl ether, acetate	C ₂₁ H ₄₀ O ₁₀	452.54	-	
Octaethylene Glycol, TMS derivative	C ₁₉ H ₄₂ O ₉ Si	442.62	-	

Experimental Protocols for Determining Physical Properties

Accurate and reproducible determination of physical properties is essential for the application of **octaethylene glycol** derivatives. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of polyethylene glycol derivatives can be determined using a capillary melting point apparatus.

- Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

- Procedure:
 - A small, dry sample of the **octaethylene glycol** derivative is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the apparatus.
 - For an unknown sample, a rapid heating rate is used to determine an approximate melting range.
 - For a more precise measurement, the sample is heated at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
 - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
 - For polymers like PEGs, Differential Scanning Calorimetry (DSC) is also a standard method (e.g., ASTM D3418) to determine the melting temperature by observing the endothermic peak on a thermogram.

Refractive Index Measurement

The refractive index of liquid **octaethylene glycol** derivatives is a measure of how light propagates through them and is a useful indicator of purity.

- Apparatus: Abbe refractometer, constant temperature water bath.
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index.
 - The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
 - A few drops of the liquid sample are placed on the surface of the measuring prism.
 - The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (typically 20 °C) using the circulating water bath.

- The light source is switched on and the handwheel is adjusted until the borderline between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is read directly from the instrument's scale.

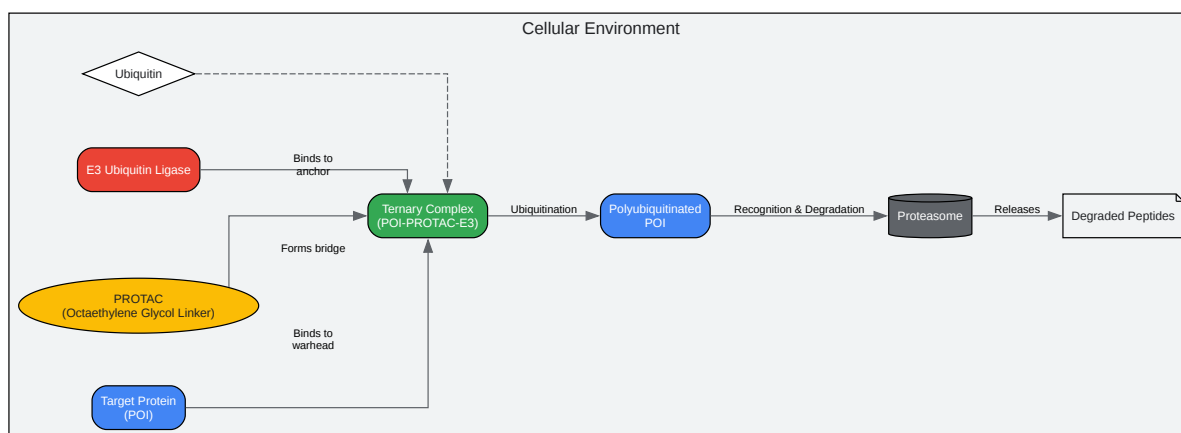
Viscosity Measurement

The viscosity of liquid **octaethylene glycol** derivatives can be determined using a rotational viscometer or a capillary viscometer.

- Apparatus: Rotational viscometer (e.g., Brookfield type) or an Ubbelohde capillary viscometer, constant temperature bath.
- Procedure (Rotational Viscometer):
 - The appropriate spindle and speed for the expected viscosity of the sample are selected.
 - The sample is placed in a suitable container and brought to the desired temperature using the water bath.
 - The spindle is immersed in the sample to the marked level.
 - The viscometer is turned on and allowed to rotate until a stable reading is obtained.
 - The viscosity in centipoise (cP) is read from the display, often requiring multiplication by a factor specific to the spindle and speed used. For polyethylene waxes, ASTM D1986 provides a standardized method.
- Procedure (Capillary Viscometer):
 - The viscometer is filled with the sample and placed in a constant temperature bath until it reaches thermal equilibrium.
 - The time it takes for the liquid to flow between two marked points on the capillary is measured.
 - The kinematic viscosity is calculated using the measured flow time and the calibration constant of the viscometer.

Role in PROTAC-Mediated Protein Degradation

Octaethylene glycol derivatives are frequently employed as linkers in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. The **octaethylene glycol** linker plays a critical role in connecting the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand, and its length and flexibility are crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent protein ubiquitination and degradation.



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Caption: PROTAC Mechanism of Action.

The diagram above illustrates the general mechanism of action for a PROTAC molecule. The **octaethylene glycol** derivative serves as the flexible linker connecting the two active ends of the PROTAC. This linker facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can facilitate further rounds of protein degradation.

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